molecular formula C23H27NO5 B13464169 Fmoc-D-Thr-OtBu

Fmoc-D-Thr-OtBu

Cat. No.: B13464169
M. Wt: 397.5 g/mol
InChI Key: LMRQPSBMLDCJGN-VBKZILBWSA-N
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Description

Fmoc-D-Thr-OtBu: Fmoc-O-tert-butyl-D-threonine , is a derivative of the amino acid threonine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) ester protecting group, which protect the amino and hydroxyl groups, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-tert-butyl-D-threonine typically involves the protection of the amino and hydroxyl groups of D-threonine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The tert-butyl ester is formed by reacting the hydroxyl group with tert-butyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of Fmoc-O-tert-butyl-D-threonine follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) systems are often employed to streamline the process and ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Fmoc-O-tert-butyl-D-threonine primarily undergoes deprotection reactions to remove the Fmoc and tBu groups. The Fmoc group is removed using a base such as piperidine, while the tBu group is removed under acidic conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are the free amino acid D-threonine and the byproducts fluorenylmethanol and isobutylene .

Scientific Research Applications

Chemistry: Fmoc-O-tert-butyl-D-threonine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology and Medicine: In biological research, peptides synthesized using Fmoc-O-tert-butyl-D-threonine are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also be used in the development of peptide-based drugs .

Industry: In the pharmaceutical industry, Fmoc-O-tert-butyl-D-threonine is used in the synthesis of therapeutic peptides and proteins. It is also used in the production of diagnostic peptides for medical imaging .

Mechanism of Action

The primary function of Fmoc-O-tert-butyl-D-threonine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process, while the tBu group protects the hydroxyl group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds .

Comparison with Similar Compounds

  • Fmoc-O-tert-butyl-L-threonine
  • Fmoc-O-tert-butyl-D-serine
  • Fmoc-O-tert-butyl-L-serine
  • Fmoc-D-aspartic acid 4-tert-butyl ester

Comparison: Fmoc-O-tert-butyl-D-threonine is unique due to its specific stereochemistry (D-configuration) and the presence of both Fmoc and tBu protecting groups. This combination allows for precise control during peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .

Biological Activity

Fmoc-D-Thr-OtBu (Fluorenylmethyloxycarbonyl-D-Threonine-O-tert-butyl) is a protected amino acid widely used in peptide synthesis. Its biological activity is closely linked to its structural properties, stability, and the role it plays in the synthesis of bioactive peptides. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound is characterized by its unique structure, which includes:

  • Fmoc group : A protective group that enhances stability during synthesis.
  • D-Threonine : An amino acid that contributes to the peptide's biological function.
  • OtBu group : A tert-butyl protective group that increases solubility and stability.

The molecular formula for this compound is C23H27NO5C_{23}H_{27}NO_5 with a molecular weight of 397.47 g/mol .

Role in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc protection allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides. The use of this compound in SPPS has been shown to minimize racemization and aspartimide formation, which are critical for maintaining the integrity of synthesized peptides .

Case Studies and Research Findings

  • Peptide Stability and Activity :
    • A study demonstrated that peptides synthesized using this compound exhibited enhanced stability in physiological conditions. The incorporation of D-threonine improved the resistance of peptides to enzymatic degradation, making them suitable for therapeutic applications .
  • Analgesic Activity :
    • Recent research investigated the analgesic properties of peptides synthesized with Fmoc/D-Thr-OtBu. The study found that specific peptide analogs showed significant pain-relieving effects in animal models, indicating potential for development into therapeutic agents .
  • Inhibitory Activity :
    • Another study focused on cyclic peptides containing RGD sequences synthesized with this compound. These peptides demonstrated strong inhibitory activity against integrins, suggesting their potential use in targeting cancer cells .

Data Table: Comparison of Biological Activities

Peptide TypeBiological ActivityReference
Linear PeptidesEnhanced stability
Analgesic PeptidesSignificant pain relief
Cyclic RGD PeptidesStrong integrin inhibition

Mechanistic Insights

The mechanism by which this compound contributes to biological activity involves its role in stabilizing peptide structures and enhancing interactions with biological targets. The presence of the D-threonine residue can influence the conformation of peptides, impacting their binding affinity and specificity towards receptors .

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

tert-butyl (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate

InChI

InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m0/s1

InChI Key

LMRQPSBMLDCJGN-VBKZILBWSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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